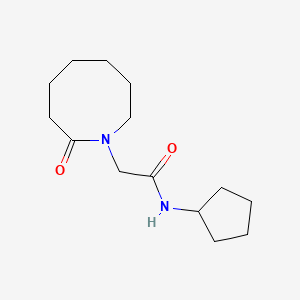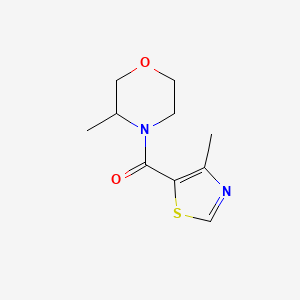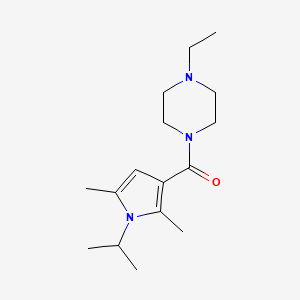
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine, commonly known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained attention in the scientific community for its potential applications in research.
Wirkmechanismus
DMMDA-2 is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is thought to produce its psychoactive effects by increasing the levels of serotonin in the brain, which can lead to altered states of consciousness and changes in perception.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and arousal. Additionally, it has been found to produce changes in heart rate and blood pressure, as well as alterations in body temperature and respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, its psychoactive properties make it useful for studying the brain and the central nervous system. However, there are also limitations to its use, including its potential for toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on DMMDA-2. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Additionally, further studies may be conducted to better understand its mechanism of action and its effects on the brain and the central nervous system. Finally, research may be conducted to explore the potential for developing new compounds based on DMMDA-2 that may have improved therapeutic properties.
Synthesemethoden
DMMDA-2 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been studied for its potential applications in various fields of scientific research. It has been found to possess psychoactive properties that may be useful in the study of the brain and the central nervous system. Additionally, it has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
(3,5-dimethoxy-4-methylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-12(17-2)8-11(9-13(10)18-3)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJCGJOCDJKFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxy-4-methylbenzoyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)






![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)



